1-Chloro-1,4-dihydronaphthalene
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Overview
Description
1-Chloro-1,4-dihydronaphthalene is an organic compound belonging to the class of dihydronaphthalenes It is characterized by the presence of a chlorine atom attached to the first carbon of the dihydronaphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-1,4-dihydronaphthalene can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, where naphthalene is treated with a chlorinating agent in the presence of a formylating reagent . This reaction typically requires controlled conditions, including specific temperatures and solvents, to achieve the desired product.
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes. These processes utilize chlorinating agents such as thionyl chloride or phosphorus pentachloride, combined with appropriate catalysts to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-1,4-dihydronaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones under specific conditions.
Reduction: Reduction reactions can convert it into different dihydronaphthalene derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products Formed:
Oxidation: Naphthoquinones.
Reduction: Various dihydronaphthalene derivatives.
Substitution: Substituted naphthalene derivatives.
Scientific Research Applications
1-Chloro-1,4-dihydronaphthalene has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Chloro-1,4-dihydronaphthalene and its derivatives involves interactions with specific molecular targets. For instance, some derivatives have been shown to inhibit bacterial growth by targeting bacterial enzymes . The exact pathways and molecular interactions depend on the specific derivative and its application.
Comparison with Similar Compounds
1-Chloro-1,4-dihydronaphthalene can be compared with other similar compounds, such as:
1-Chloro-3,4-dihydronaphthalene: Similar structure but different substitution pattern.
2-Chloro-1,4-dihydronaphthalene: Chlorine atom attached to a different position.
1,4-Dihydronaphthalene: Lacks the chlorine atom, leading to different reactivity and applications.
Uniqueness: The presence of the chlorine atom in this compound imparts unique chemical properties, making it a valuable intermediate in organic synthesis and industrial applications .
Properties
CAS No. |
919272-88-1 |
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Molecular Formula |
C10H9Cl |
Molecular Weight |
164.63 g/mol |
IUPAC Name |
1-chloro-1,4-dihydronaphthalene |
InChI |
InChI=1S/C10H9Cl/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-4,6-7,10H,5H2 |
InChI Key |
WXGCVSVXOGQPQH-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC(C2=CC=CC=C21)Cl |
Origin of Product |
United States |
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